molecular formula C7H17ClN2O B1292826 3-Amino-N-(tert-butyl)propanamide CAS No. 209467-48-1

3-Amino-N-(tert-butyl)propanamide

Cat. No. B1292826
M. Wt: 180.67 g/mol
InChI Key: OUFABYVEGLDHBA-UHFFFAOYSA-N
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Description

The compound "3-Amino-N-(tert-butyl)propanamide" is a chemical entity that can be associated with the synthesis and study of various amines and amides. While the provided papers do not directly discuss "3-Amino-N-(tert-butyl)propanamide," they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of similar structures.

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines . This methodology could potentially be adapted for the synthesis of "3-Amino-N-(tert-butyl)propanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine, has been determined to be monoclinic with specific unit cell parameters. This compound, along with its hydrolysis product, exhibits C2 symmetry and a "U-shaped" conjugated core that is planar due to an intramolecular hydrogen bond . These structural insights could inform the molecular structure analysis of "3-Amino-N-(tert-butyl)propanamide," suggesting that it may also exhibit interesting structural features such as symmetry and planarity.

Chemical Reactions Analysis

The chemical reactions involving tert-butyl groups often include protection and deprotection steps, as seen in the synthesis of orthogonally protected boronic acid analogs of aspartic acid . The tert-butyl group can serve as a protecting group that is selectively cleaved under certain conditions. This knowledge can be applied to the chemical reactions analysis of "3-Amino-N-(tert-butyl)propanamide," where the tert-butyl group may influence the reactivity and selectivity of the compound in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Amino-N-(tert-butyl)propanamide" would likely be influenced by the presence of the tert-butyl group, which is known to impart steric bulk and affect the compound's solubility and stability. The related compounds discussed in the papers exhibit properties such as solid-state symmetry and planarity, which could also be relevant for the physical characterization of "3-Amino-N-(tert-butyl)propanamide" . Additionally, the anticonvulsant studies of N-Benzyl-3-[(chlorophenyl)amino]propanamides provide a case study of how the substitution pattern on the propanamide backbone can affect biological activity . This suggests that "3-Amino-N-(tert-butyl)propanamide" could also be evaluated for potential biological activities based on its structure.

Scientific Research Applications

Chemical Reactions and Synthesis

3-Amino-N-(tert-butyl)propanamide and its derivatives are prominently utilized in chemical reactions and synthesis. For instance, these compounds can undergo deprotonation reactions with magnesiated bases, leading to the formation of disubstituted pyridines with useful carboxylic acid- or amino-derived functions. This process is significant in the synthesis of various chemical structures (Bonnet, Mongin, Trécourt, & Quéguiner, 2001). Additionally, N-tert-butanesulfinyl imines, closely related to 3-Amino-N-(tert-butyl)propanamide, are used as intermediates for the asymmetric synthesis of amines, demonstrating their versatility in creating a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Pharmacological Research

In pharmacological research, derivatives of 3-Amino-N-(tert-butyl)propanamide have been investigated for their potential therapeutic applications. For example, studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related, have shown promising results in anticonvulsant tests, indicating potential in treating generalized seizures (Idris, Ayeni, & Sallau, 2011).

Material Science and Catalysis

In material science and catalysis, 3-Amino-N-(tert-butyl)propanamide derivatives play a crucial role. The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR targeted PROTAC molecules, showcases the compound's significance in advanced material synthesis (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

Analytical Chemistry

In analytical chemistry, 3-Amino-N-(tert-butyl)propanamide derivatives are utilized in novel methodologies. For instance, tert-Butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinolines demonstrates the compound's application in creating pharmaceutical drugs through a sulfonylation-cyclization-aromatization process (Liangliang Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).

properties

IUPAC Name

3-amino-N-tert-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPQMHTKWRIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(tert-butyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Zwettler, MA Ehweiner, JA Schachner, A Dupé… - Molecules, 2019 - mdpi.com
Two novel iminophenolate ligands with amidopropyl side chains (HL2 and HL3) on the imine functionality have been synthesized in order to prepare dioxidomolybdenum(VI) …
Number of citations: 8 www.mdpi.com

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